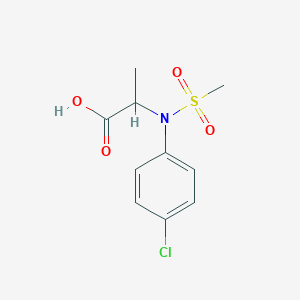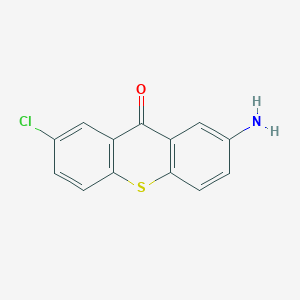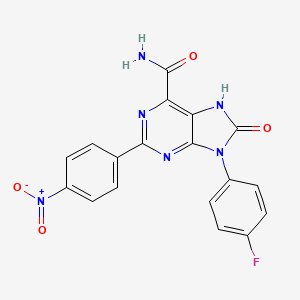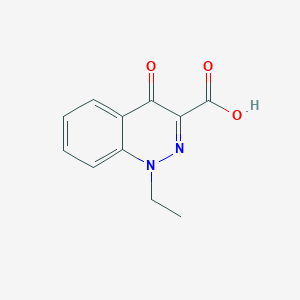
4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide, also known as clopidogrel, is a widely used antiplatelet drug that prevents blood clotting. It is a prodrug that is metabolized in the liver to an active form that irreversibly inhibits the P2Y12 receptor on platelets.
Scientific Research Applications
Clopidogrel is widely used in the prevention of cardiovascular diseases such as stroke and heart attack. It is also used in the treatment of acute coronary syndrome, peripheral artery disease, and atrial fibrillation. In addition, 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide has been studied for its potential use in the prevention of cancer metastasis and as a treatment for Alzheimer's disease.
Mechanism of Action
Clopidogrel works by irreversibly inhibiting the P2Y12 receptor on platelets, which is involved in the activation of platelets and the formation of blood clots. The active metabolite of 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide binds to the P2Y12 receptor and prevents the binding of ADP, which is a key mediator of platelet activation. This results in a decrease in platelet aggregation and a reduction in the risk of blood clots.
Biochemical and Physiological Effects:
Clopidogrel has been shown to have a number of biochemical and physiological effects. It reduces platelet aggregation, which leads to a decrease in the risk of blood clots. It also reduces the production of inflammatory cytokines, which may contribute to the development of cardiovascular disease. In addition, 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
Clopidogrel is a widely used drug that has been extensively studied in clinical trials. It is relatively easy to administer and has a well-established safety profile. However, there are some limitations to its use in lab experiments. For example, it can be difficult to control the dose of 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide in in vitro experiments, and the metabolites of 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide can have different effects than the parent compound.
Future Directions
There are a number of future directions for research on 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide. One area of interest is the development of new antiplatelet drugs that are more effective and have fewer side effects than 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide. Another area of interest is the potential use of 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide in the prevention of cancer metastasis and as a treatment for Alzheimer's disease. Finally, there is a need for further research on the biochemical and physiological effects of 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide, particularly with regard to its antioxidant properties.
Synthesis Methods
Clopidogrel is synthesized by a multi-step process starting from 2-ethoxybenzoic acid. The first step involves the conversion of 2-ethoxybenzoic acid to 2-ethoxybenzoyl chloride using thionyl chloride. The resulting compound is then reacted with 3-chlorothiophene-2-carboxamide to form 2-ethoxy-5-(3-chlorothiophene-2-carbonyl)-benzoic acid. This intermediate is then reacted with cyanide ion to form 4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide.
properties
IUPAC Name |
4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-2-19-12-7-10(15)3-4-11(12)13(18)17-14(8-16)5-6-20-9-14/h3-4,7H,2,5-6,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJMBHNXAPMQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)C(=O)NC2(CCSC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-cyanothiolan-3-yl)-2-ethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2942613.png)

![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride](/img/structure/B2942615.png)




![2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B2942623.png)

![1-(2-Ethoxyethyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2942629.png)


![4-(2-chlorophenyl)-6-[[4-(2-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanylmethylsulfanyl]-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile](/img/structure/B2942634.png)
